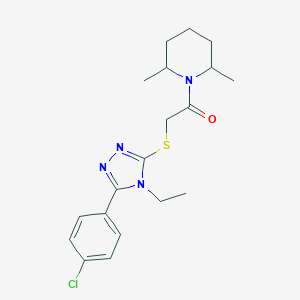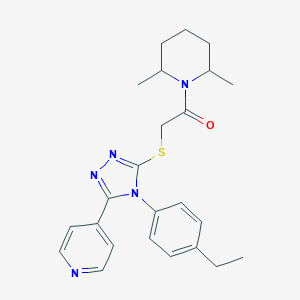
5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl sulfide is a complex organic compound featuring a triazole ring, a piperidine ring, and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl sulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate acylating agents under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride and a suitable base.
Formation of the Thioacetyl Linkage: The thioacetyl group is attached using thiol reagents and acyl chlorides under controlled conditions.
Piperidine Ring Formation: The piperidine ring is synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl 2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties. Its unique chemical structure may impart desirable characteristics to these materials, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-({[5-(4-chlorophenyl)-4-ethyl-4H-1
Eigenschaften
Molekularformel |
C19H25ClN4OS |
|---|---|
Molekulargewicht |
392.9g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,6-dimethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C19H25ClN4OS/c1-4-23-18(15-8-10-16(20)11-9-15)21-22-19(23)26-12-17(25)24-13(2)6-5-7-14(24)3/h8-11,13-14H,4-7,12H2,1-3H3 |
InChI-Schlüssel |
RBIAJAHXHOYAEX-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)N2C(CCCC2C)C)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)N2C(CCCC2C)C)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methylsulfonyl-4-piperidinecarboxamide](/img/structure/B425037.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425038.png)
![4-{3-[(4-bromobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}phenyl ethyl ether](/img/structure/B425043.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B425045.png)
![ethyl 4-[3-[(2-fluorobenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl ether](/img/structure/B425046.png)

![N-(4-ethylphenyl)-2-{[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425050.png)
![4-(3,4-dimethylphenyl)-3-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B425052.png)
![ethyl {[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B425053.png)
![2-{[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B425056.png)
![N-[3-(methylsulfanyl)phenyl]-2-[(phenylsulfonyl)amino]acetamide](/img/structure/B425057.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B425058.png)
![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenoxy)anilino]-2-propen-1-one](/img/structure/B425059.png)
![N-(4-ethylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425060.png)
